molecular formula C11H11N3O2 B3126649 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 33584-67-7

5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No.: B3126649
CAS No.: 33584-67-7
M. Wt: 217.22 g/mol
InChI Key: RSHRTHALPSIWMA-UHFFFAOYSA-N
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Description

5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione typically involves multi-component reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. This reaction is carried out in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-1’,3’-dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is unique due to its specific combination of an imidazolidine ring fused with an indene system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-aminospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-8-2-1-6-4-11(5-7(6)3-8)9(15)13-10(16)14-11/h1-3H,4-5,12H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHRTHALPSIWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593791
Record name 5'-Amino-1',3'-dihydro-2H,5H-spiro[imidazolidine-4,2'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33584-67-7
Record name 5′-Amino-1′,3′-dihydrospiro[imidazolidine-4,2′-[2H]indene]-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33584-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Amino-1',3'-dihydro-2H,5H-spiro[imidazolidine-4,2'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (±)-5′-nitro-spiro[imidazolidine-4,2′-indane]-2,5-dione (1.77 g, 7.16 mmol) in EtOAc (100 mL) and MeOH (100 mL) was added 10% Pd/C (400 mg) and the reaction stirred vigorously under hydrogen (ca. 1 atm). After 1 h, the catalyst was filtered off and the filtrate was concentrated to yield the title compound as a pale brown solid. MS: m/z=218 (M+1).
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5′-Nitro-1′,3′-dihydrospiro[imidazolidine-4,2′-indene]-2,5-dione (10.1 mmol, 2.5 g) and 10% Pd/C (0.25 g) in 1:1 EtOAc:MeOH (300 ml) were stirred under H2 (1 atm) for 1.5 h. The solution was filtered and evaporated to give the title compound as a brown solid that was used with out further purification. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=218; tR=2.4.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 2
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 3
Reactant of Route 3
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 4
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 5
Reactant of Route 5
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 6
5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

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